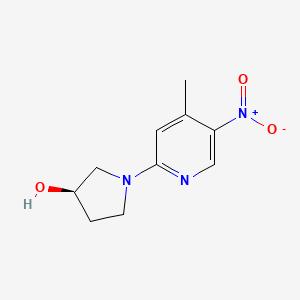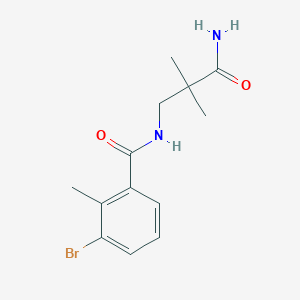
(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPO and has a molecular formula of C11H13N3O3. MPPO is a chiral compound, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity.
Mécanisme D'action
The exact mechanism of action of MPPO is not fully understood, but it is believed to act through multiple pathways. MPPO has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA receptors. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPPO has been found to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the severity of seizures and protect neurons against oxidative stress. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. MPPO has been shown to modulate the activity of ion channels and neurotransmitters, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPPO is its availability and ease of synthesis. It can be synthesized on a large scale and is readily available for research purposes. MPPO has also been extensively studied, and its properties and mechanisms of action are well understood.
One limitation of MPPO is its chiral nature, which can complicate its use in biological systems. Its stereochemistry can influence its activity and interactions with other molecules, which may need to be taken into account in experimental design. Additionally, the exact mechanism of action of MPPO is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on MPPO. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical trials.
Another area of interest is the development of new chiral compounds based on the structure of MPPO. Its unique stereochemistry and functional groups make it a promising building block for the design of novel compounds with potential therapeutic applications.
In material science, MPPO can be used as a building block for the synthesis of novel materials with specific properties. Future research may focus on the design and synthesis of new materials based on the structure of MPPO for use in various applications, such as energy storage and catalysis.
In conclusion, (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol is a versatile compound with potential applications in various fields. Its availability, ease of synthesis, and well-understood properties make it a promising compound for further research.
Méthodes De Synthèse
The synthesis of MPPO involves the reaction of 4-methyl-5-nitropyridin-2-amine with (R)-3-hydroxyproline. This reaction takes place in the presence of a catalyst and yields (3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol. The synthesis of MPPO has been optimized and can be carried out on a large scale, making it readily available for research purposes.
Applications De Recherche Scientifique
MPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, MPPO has been found to exhibit anticonvulsant and neuroprotective properties. It has been shown to protect neurons against oxidative stress and reduce the severity of seizures in animal models. MPPO has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In neuroscience, MPPO has been used as a tool to study the role of chiral molecules in biological systems. Its stereochemistry has been found to play a crucial role in its activity, and this has led to the development of other chiral compounds with potential therapeutic applications. MPPO has also been used to study the mechanisms of action of other compounds and their interactions with biological systems.
In material science, MPPO has been used as a building block for the synthesis of novel materials. Its unique stereochemistry and functional groups make it a versatile compound for the design of new materials with specific properties.
Propriétés
IUPAC Name |
(3R)-1-(4-methyl-5-nitropyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-4-10(11-5-9(7)13(15)16)12-3-2-8(14)6-12/h4-5,8,14H,2-3,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZKZCSUBAEKBT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CC[C@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)

![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)


![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6629096.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)

![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
![4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)